REACTION_CXSMILES
|
[OH-].[K+].[CH:3]1[C:15]2[C:14](=O)[C:13]3[CH:12]=[C:11]4[C:17]5[C:22]([C:23](=O)[C:10]4=[CH:9][C:8]=3[C:7]=2[CH:6]=[CH:5][CH:4]=1)=[CH:21][CH:20]=[CH:19][CH:18]=5.O.NN.Cl>C(O)COCCO>[CH:21]1[C:22]2[CH2:23][C:10]3[CH:9]=[C:8]4[C:7]5[C:15]([CH2:14][C:13]4=[CH:12][C:11]=3[C:17]=2[CH:18]=[CH:19][CH:20]=1)=[CH:3][CH:4]=[CH:5][CH:6]=5 |f:0.1,3.4|
|
Name
|
|
Quantity
|
163.7 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
28.23 g
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C=3C=C4C(=CC3C(C12)=O)C1=CC=CC=C1C4=O
|
Name
|
|
Quantity
|
1412 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Name
|
|
Quantity
|
152 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
ice
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
170 °C
|
Type
|
CUSTOM
|
Details
|
the resulting slurry stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solids were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with water (3×500 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=CC=2C=3C=C4C(=CC3CC12)C1=CC=CC=C1C4
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |